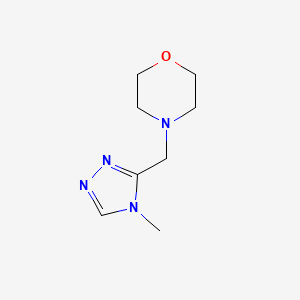

4-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine” is a derivative of 4-methyl-1,2,4-triazole, which is a type of triazole. Triazoles are a class of five-membered ring compounds that contain three nitrogen atoms and two carbon atoms in the ring . They are known for their diverse biological activities and are used in medicinal chemistry .

Applications De Recherche Scientifique

- Antifungal Agents : Triazoles, including this compound, have been investigated for their antifungal properties. They inhibit fungal enzymes involved in ergosterol biosynthesis, making them potential candidates for antifungal drug development .

- Anticancer Research : Researchers explore triazole derivatives for their potential as anticancer agents. The morpholine moiety in this compound could contribute to its bioactivity .

- Photocatalytic Degradation : The compound’s unique structure makes it suitable for photocatalytic applications. It has been studied for its ability to degrade organic dyes like Methylene Blue (MB) and Methyl Violet (MV) under light irradiation .

- Nonlinear Optical Properties : Triazoles, including this compound, have gained attention for their applications in material sciences. Their nonlinear optical properties make them useful for optical devices and sensors .

- Selective Adsorption : Complexes based on this compound can selectively adsorb sulfate-containing dyes through Lewis acid–base interactions. This property has implications for wastewater treatment and environmental remediation .

- Heusler Alloys : The compound’s derivatives have been studied in surface chemistry. For example, NOx molecules act as charge acceptors, enhancing surface charge transfer processes in Heusler alloys .

- Mannich Bases : The compound’s Mannich bases exhibit antimicrobial activities. For instance, one derivative containing an additional morpholine moiety showed good activity against various microorganisms .

Medicinal Chemistry and Drug Discovery

Photocatalysis and Environmental Remediation

Material Sciences

Coordination Polymers and Adsorption

Surface Chemistry and Charge Transfer

Antimicrobial Activities

Propriétés

IUPAC Name |

4-[(4-methyl-1,2,4-triazol-3-yl)methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-11-7-9-10-8(11)6-12-2-4-13-5-3-12/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTICRUTDLBBMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2508942.png)

![Tert-butyl 4-[4-[(2-chloropropanoylamino)methyl]-2-fluorophenyl]piperazine-1-carboxylate](/img/structure/B2508943.png)

![1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(3-chlorophenyl)urea](/img/structure/B2508945.png)

![2,6-Di(tert-butyl)-4-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol](/img/structure/B2508948.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2508949.png)